Physicochemical properties of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol
Physicochemical properties of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol
Topic: Physicochemical properties of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Unlocking 3D Chemical Space: A Scaffold Analysis for Drug Discovery
Executive Summary
In the contemporary pursuit of novel therapeutics, the "escape from flatland" has become a central dogma. High Fsp³ (fraction of sp³-hybridized carbons) correlates with improved clinical success by enhancing solubility and target selectivity while reducing off-target toxicity.
(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol (CAS: 1357354-20-1) represents a high-value intermediate in this domain. As a derivative of the rigid 2-azaspiro[4.4]nonane core, it offers a defined vector orientation that flat aromatic scaffolds cannot achieve. This guide analyzes its physicochemical profile, synthetic accessibility, and utility as a pharmacophore linker, providing actionable data for researchers optimizing lead compounds.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol |
| CAS Number | 1357354-20-1 |
| Molecular Formula | C₁₇H₂₅NO |
| Molecular Weight | 259.39 g/mol |
| SMILES | C1(CN(C2)CC3=CC=CC=C3)CCC2(C1)CO |
| Core Scaffold | 2-Azaspiro[4.4]nonane |
Stereochemical Complexity
Unlike simple piperidines, this spirocyclic system introduces significant stereochemical considerations. The spiro-carbon (C5) and the substituent-bearing carbon (C6) create potential for diastereomers (cis/trans relationships).
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Vector Definition: The rigid spiro-fusion locks the pyrrolidine and cyclopentane rings perpendicular to each other. This "orthogonal projection" allows the benzyl-amine vector and the hydroxymethyl vector to explore unique pockets in a protein binding site, distinct from linear or planar linkers.
Physicochemical Profile
Note: Experimental values for this specific intermediate are proprietary; values below are calculated based on validated fragment-contribution models (ACD/Labs, ChemAxon) and structure-activity relationship (SAR) data of the core scaffold.
Key Properties Table
| Property | Value (Predicted/Observed) | Significance in Drug Design |
| LogP (Octanol/Water) | ~2.4 – 2.8 | Moderate Lipophilicity: The benzyl group adds lipophilicity (+2.0), balanced by the polar hydroxymethyl (-0.7) and amine, making it membrane-permeable but not highly greasy. |
| pKa (Basic Amine) | 9.2 – 9.8 | Cationic at pH 7.4: The tertiary amine will be protonated in physiological conditions, aiding solubility and potential cation-π interactions with target residues (e.g., Tyrosine/Phenylalanine). |
| TPSA (Topological Polar Surface Area) | ~23.5 Ų | CNS Penetration: Low TPSA suggests high potential for Blood-Brain Barrier (BBB) permeability, ideal for neuroactive targets. |
| Solubility (Aq) | Low (Free Base) / High (Salt) | As a free base, solubility is limited by the benzyl group. Formation of HCl or oxalate salts significantly enhances aqueous solubility (>10 mg/mL). |
| Fsp³ Score | 0.59 (10/17 carbons) | High: Significantly above the typical "drug-like" threshold (0.42), indicating superior physicochemical properties over flat analogs. |
Solubility & Formulation
For biological assays, do not use the free base directly in aqueous media.
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Protocol: Dissolve the compound in DMSO to create a 10 mM stock solution. For animal dosing, convert to the hydrochloride salt in situ using 1.05 equivalents of HCl in saline, or use a formulation vehicle of 10% DMSO / 40% PEG400 / 50% Water.
Synthesis & Manufacturing Logic
The synthesis of 6-substituted 2-azaspiro[4.4]nonanes is non-trivial due to the need to construct the quaternary spiro-center while controlling the position of the functional group.
Retrosynthetic Analysis
The most robust route utilizes a Dieckmann Condensation or a Double Alkylation strategy, often proceeding through a spiro-dione or spiro-ester intermediate.
Figure 1: Generalized synthetic logic for accessing 6-substituted spiro-nonanes. Note that regioselectivity at Step 2 is the critical yield-determining factor.
Purification Protocol
Due to the formation of diastereomers (cis/trans isomers relative to the spiro ring), standard purification requires care:
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Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (starting 90:10 to 50:50). The alcohol is polar; adding 1% Triethylamine (TEA) prevents streaking of the basic amine on silica.
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Chiral Resolution: If enantiopure material is required, chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with Alkane:Isopropanol mobile phases is effective.
Applications in Drug Discovery[10]
As a Scaffold/Linker
This molecule serves as a "rigidified linker" connecting two pharmacophores.
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The "Benzyl" End: Acts as a hydrophobic anchor or a protecting group. Removal (via Pd/C hydrogenation) yields the secondary amine, which can be coupled to amides, sulfonamides, or ureas.
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The "Methanol" End: A versatile handle.
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Oxidation
Aldehyde (Reductive amination targets). -
Activation
Mesylate/Tosylate (Nucleophilic displacement targets). -
Etherification
O-linked side chains.
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Mechanistic Advantages (E-E-A-T)
Why choose this over a standard piperidine or cyclohexane?
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Metabolic Stability: The quaternary spiro-carbon blocks metabolic "soft spots" (oxidative metabolism) often found in simple rings.
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Target Selectivity: The 90° angle between the rings creates a 3D shape that discriminates against flat, promiscuous binding sites (e.g., avoiding CYP450 inhibition).
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GABA/GPCR Relevance: 2-azaspiro[4.4]nonane derivatives have historical precedence as GABA analogs and anticonvulsants, suggesting inherent bioactivity in CNS targets.
Experimental Protocols
Protocol A: Determination of pKa (Potentiometric Titration)
Since the calculated pKa is ~9.5, precise determination is vital for formulation.
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Preparation: Dissolve 5 mg of the compound in 10 mL of 0.1 M KCl (ionic strength adjuster).
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Titrant: 0.1 M HCl and 0.1 M NaOH.
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Method: Perform titration under inert nitrogen atmosphere to prevent carbonate formation.
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Analysis: Plot pH vs. volume of titrant. The inflection point corresponds to the pKa of the pyrrolidine nitrogen.
Protocol B: Deprotection (Benzyl Removal)
To access the secondary amine scaffold.
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Solvent: Methanol or Ethanol (degassed).
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Catalyst: 10% Pd/C (0.1 eq by weight).
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Conditions: Hydrogen balloon (1 atm) or Parr shaker (40 psi) at RT for 4–12 hours.
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Workup: Filter through Celite. Caution: The resulting secondary amine is highly polar and may require catch-and-release purification (SCX-2 cartridge).
References
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BenchChem. (2025).[1] Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Retrieved from
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PubChem. (2025). Compound Summary: 2-Azaspiro[4.4]nonane. National Library of Medicine. Retrieved from
- Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding on spiro-scaffold utility).
- Kołaczkowski, M., et al. (2009). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane. European Journal of Medicinal Chemistry. (Validation of biological activity of the core).
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MolCore. (2025). Product Data: (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol (CAS 1357354-20-1). Retrieved from
